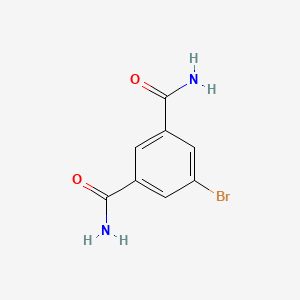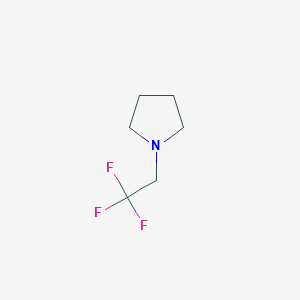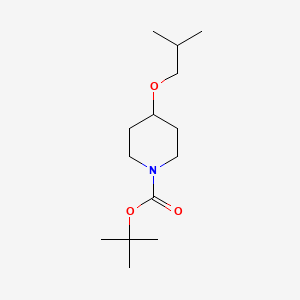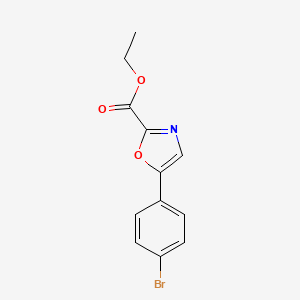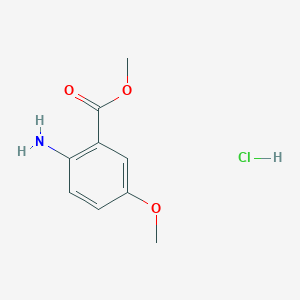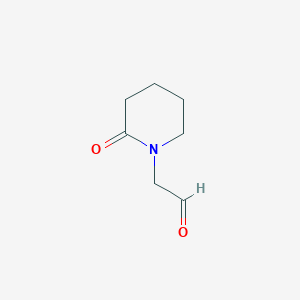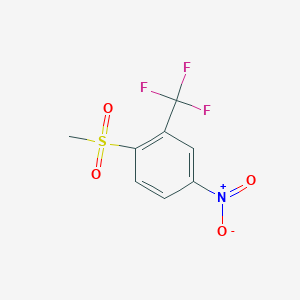
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride” is a chemical compound with the CAS Number: 396730-55-5 . It has a molecular weight of 135.59 and its linear formula is C5H10ClNO . It appears as a grey solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .科学的研究の応用
Oligonucleotide Synthesis
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride, as part of pyridine hydrochloride, has been utilized in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This method offers an improved approach for synthesizing oligonucleotides, particularly useful for creating mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups. This technique could be pivotal for synthesizing oligonucleotide analogues with sensitive substituents, offering a promising avenue for advancing genetic research and therapeutic applications (Gryaznov & Letsinger, 1992).
Chemical Synthesis of Pyridines
The compound has been implicated in the efficient synthesis of pyridines through the conversion of cyclic six-membered imines into pyridines. This process involves a highly regioselective α, α-dichlorination followed by double dehydrochlorination, highlighting its potential in the synthesis of pyridine derivatives. Such chemical pathways are critical for developing materials and molecules with applications in various industries, including pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).
Photophysical Properties of Organic Dyes
This compound derivatives have been studied for their emissive properties, revealing a new class of large Stokes shift organic dyes. These compounds exhibit intense fluorescence upon UV light excitation, with potential applications in materials science for developing fluorescent probes and materials with specific optical properties (Marchesi, Brenna, & Ardizzoia, 2019).
Anti-Inflammatory Agents
Research has also explored the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, investigating their potential as anti-inflammatory agents. This study underscores the compound's relevance in medicinal chemistry, aiming to develop new therapeutic agents to treat inflammation (Rao, Redda, Onayemi, Melles, & Choi, 1995).
Coordination Chemistry and Luminescent Probes
The compound has been utilized in coordination chemistry to create polymers and complexes with potential as luminescent probes. This application is significant for the development of sensors and imaging agents, offering insights into the interactions of metals and organic ligands in the creation of functional materials (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).
Safety and Hazards
特性
IUPAC Name |
1,2,3,6-tetrahydropyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLZHNGMVJOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)
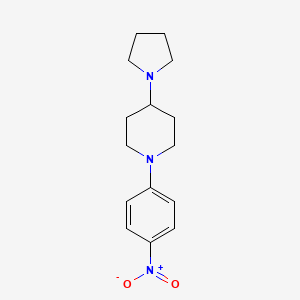

![1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone](/img/structure/B1646302.png)
